molecular formula C18H24N2O3 B11640724 2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo- CAS No. 143522-36-5

2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo-

Cat. No.: B11640724
CAS No.: 143522-36-5
M. Wt: 316.4 g/mol
InChI Key: OSQCQZKRJXSLND-UHFFFAOYSA-N
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Description

2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo-: is a synthetic organic compound that belongs to the isoindole family Isoindoles are heterocyclic compounds that consist of a benzene ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo- typically involves the reaction of isoindole derivatives with butanamide and hexylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency. Key steps in the industrial production include the purification of raw materials, precise control of reaction parameters, and the use of advanced analytical techniques to monitor the progress of the reaction and the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced isoindole derivatives.

    Substitution: Formation of substituted isoindole compounds with various functional groups.

Scientific Research Applications

2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, and alteration of cellular processes.

Comparison with Similar Compounds

  • 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
  • 2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-
  • 2H-Isoindole-2-acetic acid, 5,5’-carbonylbis[1,3-dihydro-1,3-dioxo-]

Comparison: Compared to similar compounds, 2H-Isoindole-2-butanamide, N-hexyl-1,3-dihydro-1,3-dioxo- is unique due to the presence of the hexyl chain and butanamide group, which confer distinct chemical and physical properties. These structural features may enhance its solubility, stability, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

143522-36-5

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-hexylbutanamide

InChI

InChI=1S/C18H24N2O3/c1-2-3-4-7-12-19-16(21)11-8-13-20-17(22)14-9-5-6-10-15(14)18(20)23/h5-6,9-10H,2-4,7-8,11-13H2,1H3,(H,19,21)

InChI Key

OSQCQZKRJXSLND-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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